5-Thioxopiperazin-2-one basic properties
5-Thioxopiperazin-2-one basic properties
Technical Monograph: 5-Thioxopiperazin-2-one
Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers.
Executive Summary
5-Thioxopiperazin-2-one (also known as monothio-2,5-diketopiperazine) represents a critical scaffold in the development of peptidomimetics and sulfur-containing heterocycles.[1] As a bioisostere of the ubiquitous 2,5-diketopiperazine (DKP) core, the introduction of a single thione (C=S) group significantly alters the physicochemical landscape of the molecule—enhancing lipophilicity, modifying hydrogen bond donor/acceptor profiles, and introducing unique reactivity vectors (specifically S-alkylation and coordination chemistry). This guide provides a rigorous examination of its synthesis, properties, and reactivity, serving as a foundational reference for its application in drug design.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Description |
| IUPAC Name | 5-Thioxopiperazin-2-one |
| Common Names | Monothio-2,5-diketopiperazine; 5-thioxo-2-piperazinone |
| Molecular Formula | C₄H₆N₂OS |
| Molecular Weight | 130.17 g/mol |
| Core Scaffold | Piperazine-2,5-dione (DKP) |
| Key Functional Groups | Secondary Amide (Lactam), Thioamide (Thiolactam) |
| Solubility Profile | Soluble in DMSO, DMF, MeOH; sparingly soluble in water (unlike its dioxo parent).[1] |
| pKa (Estimated) | ~11–12 (Thioamide NH), ~13–14 (Amide NH) |
Tautomeric Equilibrium
Unlike the rigid dioxo-DKP, the 5-thioxo variant exhibits a complex tautomeric equilibrium.[1] While the thione-lactam form is dominant in the solid state and neutral solution, the thiol-lactim form becomes accessible under basic conditions, driving S-selective reactivity.[1]
Figure 1: Tautomeric equilibrium between the stable thione form and the reactive thiol form.[2]
Synthesis Protocols
The synthesis of 5-thioxopiperazin-2-one requires precise control to prevent the formation of the dithio-derivative (piperazine-2,5-dithione).[1] The most robust method involves the controlled thionation of 2,5-diketopiperazine using Lawesson’s Reagent.
Protocol: Controlled Mono-Thionation
Reagents:
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Glycine anhydride (2,5-Diketopiperazine) [Starting Material][1]
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Lawesson’s Reagent (LR) [Thionating Agent][1]
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1,2-Dimethoxyethane (DME) or Toluene [Solvent][1]
Step-by-Step Methodology:
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Stoichiometry Control: Dissolve 2,5-diketopiperazine (10 mmol) in anhydrous DME (50 mL). It is critical to use 0.5 to 0.6 equivalents of Lawesson’s Reagent (5-6 mmol) to favor mono-thionation.[1] Using excess LR (>1.0 eq) will invariably yield the dithio-DKP.[1]
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Reaction: Heat the suspension to reflux (80–85 °C) under an inert atmosphere (N₂ or Ar). The reaction mixture will gradually become homogeneous as the thionation proceeds.
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Monitoring: Monitor via TLC (SiO₂, 10% MeOH in DCM). The monothio product typically runs with a higher R_f than the starting material but lower than the dithio-product.
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Workup: Once the starting material is consumed (approx. 2–4 hours), cool the mixture to room temperature.
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Purification: Concentrate the solvent in vacuo. The residue is often a mixture of mono- and dithio-products.[1] Purify via flash column chromatography (Gradient: DCM → 5% MeOH/DCM).
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Note: The monothio compound is often light yellow, while the dithio is a deeper orange/red.
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Figure 2: Synthetic pathway illustrating the stoichiometry-dependent selectivity.
Spectroscopic Characterization
Reliable identification relies on distinguishing the C=S moiety from the C=O group.
| Technique | Characteristic Signal | Interpretation |
| ¹³C NMR | δ 190–205 ppm | Diagnostic C=S carbon signal (significantly downfield of C=O).[1] |
| δ 160–170 ppm | Remaining Amide C=O signal. | |
| ¹H NMR | δ 9.0–10.0 ppm | Thioamide NH (Broad singlet, typically further downfield than amide NH). |
| δ 8.0–8.5 ppm | Amide NH (Broad singlet). | |
| IR (ATR) | 1100–1200 cm⁻¹ | Strong C=S stretching vibration (Thioamide band). |
| 1650–1680 cm⁻¹ | Amide I band (C=O stretch). |
Reactivity & Applications
The 5-thioxo group acts as a "soft" nucleophile, distinct from the "hard" oxygen of the parent DKP.
5.1. Regioselective S-Alkylation (Schöllkopf-Type Chemistry)
Reaction with alkyl halides under mild basic conditions (e.g., K₂CO₃, MeI) results in exclusive S-alkylation to form thioimidates (lactim thioethers).[1] This is a crucial pathway for synthesizing 2,5-functionalized pyrazines or constrained peptidomimetics.[1]
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Mechanism: Deprotonation of the thioamide NH → Resonance stabilization to Thiolate (S⁻) → Nucleophilic attack on Electrophile.
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Utility: The resulting thioimidate is a potent electrophile, susceptible to displacement by amines or carbon nucleophiles.
5.2. Desulfurization
The sulfur atom can be removed using Raney Nickel or oxidative desulfurization protocols to yield reduced piperazine derivatives or to introduce new functionality via C-H bond formation at the C-5 position.
5.3. Metal Coordination
The N/S donor set makes 5-thioxopiperazin-2-one an effective bidentate ligand for soft metals (Cu(I), Zn(II), Pt(II)).[1] This property is explored in the design of metallo-drugs and radiopharmaceuticals.
Figure 3: Primary reactivity vectors for the monothio-DKP scaffold.
References
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Synthesis of Thionated Diketopiperazines : Milne, P. J., & Kilian, G. (2010). The Properties, Formation, and Biological Activity of 2,5-Diketopiperazines. [1]
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Lawesson's Reagent Chemistry : Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5210–5278. [1]
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Thioamide Tautomerism : Jagodzinski, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews, 103(1), 197–328. [1]
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DKP Reactivity : Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Chemical Reviews, 112(7), 3641–3716.[3] [1]
